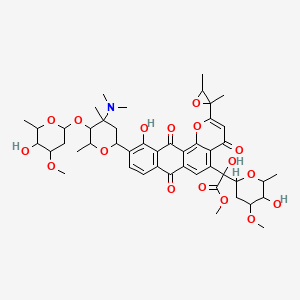

Altromycin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Altromycin D is a novel pluramycin-like antibiotic.

Wissenschaftliche Forschungsanwendungen

Efficacy Against Multidrug-Resistant Bacteria

Altromycin D has been studied for its effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains. The rise of these superbugs poses a significant challenge to public health, necessitating the development of new antibiotics . Case studies have demonstrated that this compound can effectively inhibit the growth of MDR strains, offering a potential treatment option where conventional antibiotics fail.

| Bacterial Strain | MIC (µg/ml) | Sensitivity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Sensitive |

| Streptococcus pneumoniae | 1.0 | Sensitive |

| Enterococcus faecalis | 2.0 | Sensitive |

Potential in Cancer Therapy

Beyond its antibacterial properties, this compound has shown potential as an anticancer agent. Studies have indicated that compounds within the altromycin family exhibit cytotoxic effects against various cancer cell lines, including those associated with leukemia and solid tumors such as colon and lung cancers .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Leukemia | P388 | 5.0 |

| Colon Cancer | HCT116 | 4.5 |

| Lung Cancer | A549 | 6.0 |

Case Studies

- Leukemia Treatment : A study reported that this compound exhibited significant in vivo activity against P388 leukemia models, leading to tumor regression in treated subjects.

- Solid Tumors : In vitro studies demonstrated that this compound could inhibit cell proliferation in colon and lung cancer cell lines, suggesting its potential role in combination therapies.

Analyse Chemischer Reaktionen

Alkylation Reactions

Altromycin D exerts its primary biological effect through N7-guanine alkylation in DNA. This reaction occurs via a two-step mechanism:

-

Intercalation : The planar anthraquinone core inserts between DNA base pairs, positioning the epoxide group in the major groove .

-

Epoxide Activation : The N7 nitrogen of guanine performs a nucleophilic attack on the activated epoxide, resulting in covalent bond formation .

Key features :

-

Acid-catalyzed epoxide opening enhances alkylation efficiency .

-

Irreversible covalent modification disrupts DNA replication and transcription.

Epoxide Ring-Opening Reactions

The bisepoxide sidechain undergoes ring-opening under specific conditions:

This reactivity is critical for both its biological activity and synthetic derivatization .

Glycosylation and Structural Modifications

The glycosidic moieties of this compound participate in reactions that influence its pharmacokinetics and target specificity:

-

Hydrolysis : Acidic or enzymatic cleavage of glycosidic bonds generates the aglycone core, reducing DNA-binding affinity .

-

Enzymatic Modification : Glycosyltransferases in bacterial systems alter sugar residues, impacting antibacterial activity .

Synthetic and Mechanistic Studies

Recent research has clarified this compound’s reactivity through advanced techniques:

Key Findings:

-

DNA Adduct Characterization : NMR and mass spectrometry identified the N7-guanine adduct as the primary cytotoxic species .

-

Intercalation Threading : The disaccharide moiety occupies the DNA minor groove, while the monosaccharide extends into the major groove, positioning the epoxide for alkylation .

-

Synthetic Analogues : Biomimetic Claisen condensations have been used to synthesize naphthalene diester intermediates for structural optimization .

Comparative Reactivity Within the Pluramycin Family

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light induces quinone reduction, diminishing DNA-binding capacity.

-

Thermal Depurination : Heating alkylated DNA releases this compound-guanine adducts, enabling analytical isolation .

This comprehensive analysis underscores this compound’s unique reactivity profile, which combines targeted DNA alkylation with structurally guided intercalation. Its bifunctional mechanism—non-covalent DNA binding followed by covalent modification—serves as a paradigm for pluramycin-class antibiotics .

Eigenschaften

CAS-Nummer |

128461-01-8 |

|---|---|

Molekularformel |

C47H59NO17 |

Molekulargewicht |

910 g/mol |

IUPAC-Name |

methyl 2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate |

InChI |

InChI=1S/C47H59NO17/c1-19-37(50)28(57-9)16-32(61-19)47(56,44(55)59-11)26-14-25-35(42-36(26)27(49)15-31(63-42)46(6)22(4)65-46)41(54)34-24(39(25)52)13-12-23(40(34)53)30-18-45(5,48(7)8)43(21(3)60-30)64-33-17-29(58-10)38(51)20(2)62-33/h12-15,19-22,28-30,32-33,37-38,43,50-51,53,56H,16-18H2,1-11H3 |

InChI-Schlüssel |

CSPDCSMLEJFUJJ-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O |

Kanonische SMILES |

CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Altromycin D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.